(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(4S)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
HOZQYTNELGLJMC-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of L-Cysteine with Benzonitrile
$$
\text{L-Cysteine} + \text{Benzonitrile} \xrightarrow[\text{pH 6.4 buffer, MeOH}]{\text{Ambient temp, several days}} (4S)\text{-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid}
$$
- L-Cysteine is dissolved in a mixture of methanol and phosphate buffer (pH 6.4).
- Benzonitrile is added, and the reaction is stirred at ambient temperature for several days (typically 2–5 days).
- The product precipitates or is extracted, followed by purification (commonly by column chromatography).
- This method yields the (4S)-enantiomer when L-cysteine is used, and the (4R)-enantiomer with D-cysteine.
- Stereochemical control is achieved through the use of optically pure cysteine.
- Yield: Moderate to good, typically 60–80% after purification.
- Reaction time: Several days due to the mild conditions.
Cyclization of Methyl Cysteinate with Benzonitrile
$$
\text{Methyl cysteinate} + \text{Benzonitrile} \xrightarrow[\text{K}2\text{CO}3, 80^\circ\text{C}, 12h]{\text{EtOH}} \text{2-Phenyl-4-methoxycarbonyl-4,5-dihydrothiazole}
$$
$$
\text{Hydrolysis (NaOH/EtOH)} \rightarrow (4S)\text{-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid}
$$
- Methyl cysteinate reacts with benzonitrile in the presence of potassium carbonate in ethanol at 80°C for 12 hours.
- The intermediate methyl ester is purified and then hydrolyzed using 10% sodium hydroxide in ethanol to yield the target carboxylic acid.
- Purification is typically performed by column chromatography.
- Shorter reaction time compared to direct cysteine condensation.
- Yield: High, typically 76–85% for the ester intermediate; overall yield for the acid is similarly high after hydrolysis.
- Scalability: Suitable for larger-scale synthesis due to operational simplicity.
Benzoyl Chloride Derivatives with Thiourea
$$
\text{Benzoyl chloride derivative} + \text{Thiourea} \xrightarrow[]{\text{Solvent, base}} (4S)\text{-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid}
$$
- Benzoyl chloride derivatives are reacted with thiourea or related compounds in solvents such as methanol or dichloromethane.
- Catalysts such as triethylamine or N,N-diisopropylethylamine are used to facilitate cyclization.
- The reaction mixture is worked up and the product purified, often by chromatography.
- Versatility: Allows for structural modifications via different benzoyl chloride derivatives.
- Yield: Variable, dependent on specific conditions and derivatives used.
- Purity: Requires careful purification to remove byproducts.
Data Table: Comparative Summary of Preparation Methods
Research Results and Analytical Data
- Structural Confirmation: The identity and purity of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid are typically confirmed by NMR spectroscopy, mass spectrometry, and comparison to literature data.
- Yields: The methyl cysteinate route generally offers the highest and most reproducible yields.
- Stereochemistry: All methods rely on the chirality of the starting amino acid (L- or D-cysteine) to control the stereochemistry at the 4-position.
- Purification: Column chromatography on silica gel is the standard purification method for isolating the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles .
Scientific Research Applications
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid Applications
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is a thiazole derivative that has garnered interest in scientific research for its potential biological applications. Research findings indicate that thiazole derivatives exhibit a range of biological activities, positioning them as valuable compounds in medicinal chemistry .
Scientific Research Applications
- Antimicrobial Research: Research indicates that derivatives of thiazole have antibacterial properties . Molecular docking studies have demonstrated that thiazoline derivatives form complexes with target receptor proteins, suggesting potential applications in antimicrobial drug development .
- Anticancer Activity: Structural modifications of thiazole derivatives have led to the discovery of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), which have shown improved antiproliferative activity against melanoma and prostate cancer cells . These compounds exert their anticancer activity through the inhibition of tubulin polymerization .
- Developmental Toxicity Studies: Thiazolidine derivatives, closely related to thiazoles, have been evaluated for their toxicological effects . Studies on zebrafish embryos exposed to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid have revealed developmental defects, concentration-dependent decreases in hatching, and increased mortality .
- MBL Inhibitors: 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel MBL (Metallo-beta-lactamase) inhibitors . Structure-activity relationship (SAR) studies and molecular modeling have been conducted to explore their inhibitory potential .
Case Studies
- SMART Compounds in Cancer Therapy: A case study on SMART compounds revealed that introducing a carbonyl group linker and thiazole significantly enhanced growth inhibition of melanoma and prostate cancer cell lines, with inhibitory concentrations comparable to the natural anticancer agent Colchicine .
- Zebrafish Embryo Toxicity: Studies on zebrafish embryos exposed to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid showed developmental abnormalities such as pericardial edema, bent spine, tail malformation, blood accumulation, and yolk sac edema .
Data Table
Mechanism of Action
The mechanism of action of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing biological pathways. The compound’s pharmacological effects are mediated through its interaction with enzymes and receptors, modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (4R)- vs. (4S)-Configuration
The (4R)-isomer (CAS 62096-93-9) shares identical molecular weight and formula with the (4S)-form but differs in stereochemistry.
Analogous Thiazole Derivatives
2-(3-Aminophenyl)-4,5-dihydrothiazole-4-carboxylic Acid
This analog replaces the phenyl group with a 3-aminophenyl substituent. It inhibits Bacillus anthracis Bla2 with an IC50 of 4.9 μM, demonstrating substituent-dependent selectivity. The amino group likely enhances hydrogen bonding but reduces cross-reactivity with IMP-1 .
2-(4-Ethylphenyl)thiazole-4-carboxylic Acid
However, its biological activity remains uncharacterized .
2-(8-Hydroxyquinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic Acid
This compound (CAS 73918-30-6) incorporates a hydroxyquinoline group, increasing molecular complexity (C13H12N2O3S2) and introducing chelation properties. Such modifications may expand applications in metal-binding therapies .
Functionalized Derivatives in Diagnostics
(S)-2-(2-(6-Dimethylamino)-benzothiazole)-4,5-dihydro-thiazole-4-carboxylate (NLMe) is a fluorescent probe optimized for low background interference in human carboxylesterase 1 (hCE1) assays. Unlike the parent compound, NLMe's benzothiazole substituent enhances specificity for diagnostic applications .
Key Findings and Implications
- Stereochemical Impact : The (4S)-configuration is critical for MBL inhibition, though direct comparisons with the (4R)-isomer are lacking .
- Substituent Effects : Electron-donating groups (e.g., -NH2) enhance potency against specific MBLs but reduce broad-spectrum activity .
- Diagnostic Adaptations: Structural modifications, such as benzothiazole incorporation, optimize compounds for non-therapeutic applications like enzyme assays .
Biological Activity
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is a chiral thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring with a phenyl group and a carboxylic acid moiety, which contributes to its chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of 207.25 g/mol.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that related thiazole compounds demonstrated varying degrees of activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL. The presence of specific substituents on the phenyl ring was found to enhance antibacterial efficacy against multidrug-resistant strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid | S. aureus | 1 - 64 |
| 4F-C6H4 derivative | MRSA | 2 |
| 4Cl-C6H4 derivative | Vancomycin-resistant S. aureus | 2 |
Anticancer Activity
The anticancer properties of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid have been explored in various studies. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. A series of modifications to the compound's structure resulted in improved antiproliferative activity against melanoma and prostate cancer cell lines, with some derivatives exhibiting low nanomolar potency .
The mechanism by which (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid exerts its anticancer effects involves the disruption of microtubule dynamics through tubulin binding. This action leads to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Studies have indicated that modifications on the phenyl ring significantly impact both antimicrobial and anticancer activities. For instance, halogenated phenyl groups have been associated with enhanced bactericidal effects against resistant bacterial strains .
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Halogen Substituents | Increased antimicrobial potency |
| Alkyl Substituents | Variable effects on cytotoxicity |
| Carboxylic Acid Group | Essential for biological activity |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various thiazole derivatives for their antimicrobial properties, (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid was found to be effective against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains, demonstrating comparable efficacy to conventional antibiotics like vancomycin .
- Cancer Cell Studies : In vitro studies on prostate cancer cells revealed that derivatives of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid exhibited significant growth inhibition at low concentrations, suggesting potential for development as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiomerically pure (4S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid?
- Methodological Answer : The compound is synthesized via cyclocondensation of L-cysteine with benzonitrile in methanol and phosphate buffer (pH 6.4) at ambient temperature for several days, yielding the (4S)-isomer with 53.9% efficiency. Subsequent coupling with 3,4,5-trimethoxyaniline under EDCI/HOBt conditions produces the corresponding amide (4S-4b) with 70.7% yield. Oxidation of the dihydrothiazole to the thiazole derivative is achieved using BrCCl₃/DBU .
- Key Data :
- Reaction Time: 3–5 days for cyclocondensation.
- Yields: 53.9% (4S isomer), 70.7% (amide product).
- Oxidation Agent: BrCCl₃/DBU (efficient dehydrogenation).
Q. How can the stereochemical configuration of (4S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid be confirmed experimentally?
- Methodological Answer : The stereochemistry is determined using chiral starting materials (L- or D-cysteine) and confirmed via X-ray crystallography. For example, SHELXL software is widely employed for small-molecule refinement, enabling precise determination of absolute configuration. NMR analysis (e.g., coupling constants in H NMR) and polarimetry further validate enantiomeric purity .
Q. What biological activities are associated with (4S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid derivatives?
- Methodological Answer : The compound exhibits metallo-β-lactamase (MBL) inhibitory activity. For instance, it inhibits P. aeruginosa IMP-1 MBL with an IC₅₀ of 5.5 µM. Biological assays involve measuring enzyme kinetics (e.g., nitrocefin hydrolysis) and comparing IC₅₀ values across bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
